Allitol-13C

Description

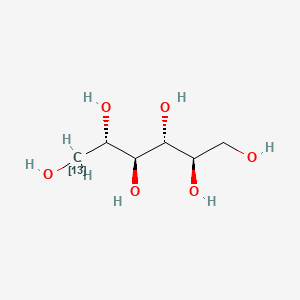

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1 |

InChI Key |

FBPFZTCFMRRESA-IXWQDQNFSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Allitol-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 13C-labeled Allitol (Allitol-13C), a valuable tool in metabolic research and drug development. This document details the most effective methods for its preparation, including enzymatic synthesis and whole-cell biotransformation, starting from commercially available 13C-labeled precursors. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are provided to facilitate its practical application in the laboratory.

Introduction to Allitol and its 13C-labeled Analog

Allitol is a naturally occurring six-carbon sugar alcohol. As a rare sugar, it has garnered significant interest for its potential applications in the food and pharmaceutical industries. The isotopically labeled form, this compound, serves as a powerful tracer in metabolic studies, allowing researchers to track its metabolic fate and its impact on various biochemical pathways. This is particularly relevant in drug development for studying metabolic disorders and the mechanism of action of therapeutic agents.

Synthesis of this compound

The primary route for synthesizing this compound involves a multi-step enzymatic or whole-cell biotransformation approach, commencing with a commercially available 13C-labeled hexose, such as D-Fructose-13C6. The general strategy involves the epimerization of D-Fructose-13C to D-Psicose-13C, followed by the reduction of D-Psicose-13C to this compound.

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound can be achieved in a two-step cascade. First, D-Fructose-13C is converted to D-Psicose-13C using the enzyme D-Psicose 3-epimerase (DPEase). Subsequently, D-Psicose-13C is reduced to this compound by Ribitol Dehydrogenase (RDH), with the cofactor NADH being regenerated by Formate Dehydrogenase (FDH).

Whole-Cell Biotransformation

An alternative and often more efficient method is the use of engineered microorganisms, such as Escherichia coli, to perform the entire conversion in a single pot. This whole-cell biotransformation approach can be designed to co-express the necessary enzymes (DPEase, RDH, and FDH) for the conversion of D-Fructose-13C to this compound.[1][2]

Experimental Protocols

Enzymatic Synthesis of D-Psicose-13C from D-Fructose-13C

This protocol is adapted from methods for the enzymatic epimerization of fructose.[3]

Materials:

-

D-Fructose-13C6 (≥99 atom % 13C)

-

D-Psicose 3-epimerase (DPEase) from a suitable source (e.g., Agrobacterium tumefaciens)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Reaction vessel

Procedure:

-

Prepare a reaction mixture containing 100 mM D-Fructose-13C6 in 50 mM Tris-HCl buffer (pH 7.5).

-

Add DPEase to the reaction mixture to a final concentration of 1 U/mL.

-

Incubate the reaction mixture at 50°C with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached equilibrium (typically after several hours), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).

-

The resulting mixture containing D-Psicose-13C and unreacted D-Fructose-13C can be used directly in the next step or purified.

Enzymatic Synthesis of this compound from D-Psicose-13C

This protocol is based on established methods for the reduction of D-psicose.[4]

Materials:

-

D-Psicose-13C solution from the previous step

-

Ribitol Dehydrogenase (RDH)

-

Formate Dehydrogenase (FDH)

-

Sodium formate

-

Nicotinamide adenine dinucleotide (NAD+)

-

Tris-HCl buffer (50 mM, pH 7.5)

Procedure:

-

To the D-Psicose-13C solution, add sodium formate to a final concentration of 100 mM, NAD+ to 1 mM, RDH to 1 U/mL, and FDH to 1 U/mL.

-

Adjust the pH to 7.5 if necessary.

-

Incubate the reaction mixture at 40°C with shaking (150 rpm) for 6-24 hours.[4]

-

Monitor the conversion of D-Psicose-13C to this compound by HPLC.

-

Upon completion, terminate the reaction by heat inactivation of the enzymes.

Whole-Cell Biotransformation of D-Fructose-13C to this compound

This protocol is a generalized procedure based on published whole-cell biotransformation methods.

Materials:

-

Engineered E. coli strain co-expressing DPEase, RDH, and FDH

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

M9 minimal medium containing D-Fructose-13C6 as the sole carbon source

-

Sodium formate

Procedure:

-

Inoculate a starter culture of the engineered E. coli in LB medium with antibiotics and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 20-30°C) for several hours to overnight.

-

Harvest the cells by centrifugation and wash with M9 salts.

-

Resuspend the cell pellet in M9 medium containing a defined concentration of D-Fructose-13C6 (e.g., 100 g/L) and sodium formate.

-

Incubate the cell suspension at an optimal temperature (e.g., 30°C) with shaking.

-

Monitor the production of this compound in the supernatant over time using HPLC.

-

After maximal conversion is achieved, remove the cells by centrifugation. The supernatant contains the this compound.

Purification of this compound

Purification of this compound from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and enzyme/cell components. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Purification Protocol

Instrumentation and Columns:

-

HPLC system equipped with a refractive index (RI) detector.

-

A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87 series column (e.g., HPX-87C or HPX-87P) or a similar column designed for sugar and sugar alcohol separation.

Mobile Phase and Conditions:

-

The mobile phase is typically degassed, deionized water.

-

The column is operated at an elevated temperature, usually between 60-85°C, to improve peak resolution.

-

A low flow rate, for instance, 0.4-0.6 mL/min, is commonly used.

Procedure:

-

Filter the crude reaction mixture through a 0.22 µm syringe filter to remove particulates.

-

Inject the filtered sample onto the HPLC column.

-

Collect the fractions corresponding to the this compound peak, which is identified by comparing its retention time with that of an authentic Allitol standard.

-

Pool the collected fractions containing pure this compound.

-

Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

-

Assess the purity of the final product by re-injecting a small amount onto the HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of Allitol. While specific data for the 13C-labeled variant is not extensively published, the yields and conditions for the unlabeled analog are expected to be comparable.

Table 1: Enzymatic Synthesis of Allitol

| Parameter | Value | Reference |

| Substrate | D-Psicose | |

| Enzymes | RDH, FDH | |

| Optimal pH | 7.5 | |

| Optimal Temperature | 40°C | |

| Reaction Time | 6 hours | |

| Shaking Velocity | 150 rpm | |

| Product Yield | ~83.5% (from 20 mg D-psicose) | |

| Product Purity | 95% |

Table 2: Whole-Cell Biotransformation for Allitol Production

| Parameter | Value | Reference |

| Substrate | D-Fructose | |

| Microorganism | Engineered E. coli | |

| Biotransformation Time | 3 hours | |

| Allitol Titer | 63.44 g/L | |

| Substrate Concentration | 100 g/L | |

| Product Purity | 99.9% (after crystallization) |

Characterization of this compound

The identity and isotopic enrichment of the synthesized this compound should be confirmed using analytical techniques.

-

13C NMR Spectroscopy: This is the most direct method to confirm the incorporation and position of the 13C label. The chemical shifts for Allitol have been reported and can be used for comparison.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of this compound and to determine the level of isotopic enrichment.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should optimize the described protocols for their specific laboratory conditions and enzyme/strain characteristics to achieve the best results. The availability of pure, isotopically labeled Allitol will undoubtedly facilitate further investigations into its metabolic roles and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Allitol Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced production of D-psicose from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

natural abundance of Allitol and its isotopes

An In-depth Technical Guide on the Natural Abundance and Isotopic Analysis of Allitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitol is a rare, naturally occurring six-carbon sugar alcohol (alditol) with potential applications as a low-calorie sweetener and a precursor for synthesizing other rare sugars.[1][2][3] Its limited presence in nature necessitates efficient methods for its detection, quantification, and production. This technical guide provides a comprehensive overview of the natural abundance of allitol, the isotopic composition of its constituent elements, and detailed experimental protocols for its analysis. It is designed to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Natural Abundance of Allitol

Allitol is not widespread in nature and is classified as a rare sugar.[2][3] Its presence has been confirmed in a limited number of plant and fungal species. The primary natural sources identified to date are plants of the Itea genus and the fungus Tylopilus plumbeoviolaceus.

In Itea plants, allitol is an active metabolite, with concentrations varying between species and influenced by environmental factors such as light. For instance, the allitol content is reportedly higher during the summer. Microbial synthesis is also a recognized source, though typically in a biotechnological context rather than as a primary natural reservoir.

The known concentrations of allitol in these natural sources are summarized in Table 1.

Table 1: Natural Occurrence and Concentration of Allitol

| Source Organism | Tissue | Concentration | Reference |

|---|---|---|---|

| Itea virginica | Dry Leaves | 21.2 mg/g | |

| Itea oblonga | Dry Leaves | 20.8 mg/g | |

| Itea yunnanensis | Dry Leaves | 17.6 mg/g | |

| Itea virginica | Fresh Leaves | ~14 g from 1 kg fresh leaves (containing 700 g water) |

| Tylopilus plumbeoviolaceus | Fresh Fruit | ~1.2 g from 485 g of fruit | |

Isotopic Abundance

The isotopic signature of a natural product can provide insights into its botanical origin and the metabolic pathways involved in its synthesis. While specific isotopic analysis of allitol from natural sources is not widely published, the expected isotopic composition is based on the natural abundance of the stable isotopes of its constituent elements: Carbon, Hydrogen, and Oxygen.

Allitol has the chemical formula C₆H₁₄O₆. The stable isotopes of these elements and their average natural abundances are fundamental to the mass distribution of any given allitol population. Isotopic fractionation, which can occur during biosynthetic processes, may cause slight deviations from these baseline abundances in the final molecule.

Table 2: Natural Abundance of Stable Isotopes in Allitol's Constituent Elements

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

|---|---|---|---|

| Hydrogen (H) | ¹H | 1.007825 | 99.985 |

| ²H (D) | 2.014102 | 0.015 | |

| Carbon (C) | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Oxygen (O) | ¹⁶O | 15.994915 | 99.76 |

| ¹⁷O | 16.999131 | 0.04 | |

| ¹⁸O | 17.999160 | 0.20 |

(Data sourced from multiple references)

Key Signaling and Biosynthetic Pathways

Allitol is a key intermediate in the "Izumoring" strategy, which links D- and L-hexoses. Its primary biosynthetic route involves the reduction of the rare sugar D-psicose. In biotechnological applications, this pathway is often engineered starting from D-fructose. The enzymatic conversion of D-fructose to allitol is a two-step process that requires cofactor regeneration for efficiency.

-

Epimerization : D-fructose is converted to D-psicose by the enzyme D-tagatose 3-epimerase (D-TE).

-

Reduction : D-psicose is subsequently reduced to allitol by ribitol dehydrogenase (RDH). This step consumes the cofactor NADH, converting it to NAD⁺.

-

Cofactor Regeneration : To sustain the reaction, NAD⁺ is recycled back to NADH. This is often achieved by coupling the system with formate dehydrogenase (FDH), which oxidizes formate to CO₂.

Caption: Enzymatic biosynthesis of Allitol from D-Fructose.

Experimental Protocols

The analysis of allitol from natural sources or bioprocesses requires a multi-step workflow involving extraction, purification, derivatization, and finally, instrumental analysis for quantification and isotopic characterization.

Protocol: Extraction and Purification from Plant Tissue

This protocol is adapted from methodologies for extracting polar metabolites from plant sources.

-

Homogenization : Weigh approximately 100 g of fresh plant material (e.g., Itea virginica leaves) and homogenize in a blender with a methanol:chloroform:water (12:5:3 v/v/v) solution.

-

Phase Separation : Centrifuge the homogenate to separate the polar (methanol/water) and non-polar (chloroform) phases. Collect the upper polar phase containing sugars and sugar alcohols.

-

Solvent Evaporation : Evaporate the solvent from the polar phase under reduced pressure using a rotary evaporator to yield a crude extract.

-

Charcoal Chromatography : Redissolve the crude extract in water and apply it to an activated charcoal column. Wash the column with water to remove impurities, then elute the sugar fraction with aqueous ethanol.

-

Ion-Exchange Chromatography : Further purify the sugar fraction by passing it through sequential cation and anion exchange resin columns to remove charged molecules.

-

Lyophilization : Collect the final eluate and freeze-dry to obtain a purified powder of mixed sugars and sugar alcohols, including allitol.

Protocol: Derivatization for GC Analysis (Alditol Acetate Method)

Sugar alcohols like allitol are non-volatile and must be derivatized prior to Gas Chromatography (GC) analysis. The alditol acetate method is robust and yields a single derivative peak per alditol.

-

Reduction : Dissolve 1-5 mg of the purified sugar sample in 250 µL of water. Add 60 µL of a freshly prepared 10 mg/mL sodium borohydride (NaBH₄) solution in n-methylimidazole. Heat at 37°C for 90 minutes to reduce any aldoses to their corresponding alditols. (Note: This step is primarily for reducing sugars; allitol is already an alditol but this ensures consistency if other sugars are present).

-

Reaction Quenching : Stop the reduction by carefully adding 20 µL of glacial acetic acid.

-

Acetylation : Add 600 µL of acetic anhydride and heat the mixture at 37°C for 45 minutes. This acetylates all hydroxyl groups.

-

Workup : Stop the reaction by freezing the sample at -20°C for at least 15 minutes. Carefully quench the remaining acetic anhydride by the dropwise addition of 2.5 mL of deionized water in a fume hood.

-

Extraction : Extract the alditol acetate derivatives into an organic solvent by adding 2 mL of chloroform or dichloromethane, vortexing, and collecting the bottom organic layer. Repeat the extraction two more times.

-

Final Preparation : Combine the organic extracts, evaporate to dryness under a stream of nitrogen, and reconstitute the sample in a known volume (e.g., 1.5 mL) of chloroform for GC analysis.

Protocol: GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate, identify, and quantify the derivatized allitol.

-

Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

-

Column : A mid-polarity column, such as a VF-23ms or equivalent, is suitable for separating alditol acetate derivatives.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injection : 1 µL of the derivatized sample is injected in splitless mode.

-

Temperature Program :

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: Increase to 220°C at a rate of 20°C/min.

-

Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 min.

-

-

MS Detection :

-

Identification : Operate in full scan mode (e.g., m/z 50-550) to acquire mass spectra and compare with a known standard or library.

-

Quantification : Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragment ions of the allitol acetate derivative. An external calibration curve using an authentic allitol standard is required for absolute quantification.

-

Protocol: Isotopic Analysis by GC-C-IRMS

For determining the stable isotope ratios (¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O), the GC is interfaced with a combustion or pyrolysis unit and an Isotope Ratio Mass Spectrometer (IRMS).

-

Separation : The GC separates the alditol acetate derivative from other compounds as described in section 4.3.

-

Conversion : As the derivative elutes from the GC column, it is quantitatively converted into simple analysis gases.

-

For δ¹³C analysis, the compound is combusted at high temperature over a catalyst (e.g., CuO/Pt) to produce CO₂.

-

For δ²H and δ¹⁸O analysis, the compound is pyrolyzed to produce H₂ and CO gas, respectively.

-

-

Analysis : The resulting gas (CO₂, H₂, or CO) is introduced into the IRMS, which precisely measures the ratios of the heavy to light isotopes (e.g., ¹³CO₂/¹²CO₂, HD/H₂, C¹⁸O/C¹⁶O).

-

Normalization : The measured ratios are reported in delta (δ) notation (in per mil, ‰) relative to international standards (PDB for carbon, SMOW for hydrogen and oxygen).

Caption: Experimental workflow for Allitol analysis.

Conclusion

Allitol remains a molecule of significant interest due to its rarity and potential applications. This guide consolidates current knowledge on its natural abundance, highlighting its presence in the Itea genus. While molecule-specific isotopic data is scarce, the foundational principles of stable isotope analysis provide a clear framework for future characterization. The detailed protocols for extraction, derivatization, and analysis via GC-MS and GC-C-IRMS offer a practical starting point for researchers aiming to investigate allitol in various biological and chemical contexts. Further research into the natural isotopic signatures of allitol could provide valuable tools for authenticating its origin and understanding its biosynthesis in greater detail.

References

The Biochemical Landscape of 13C Labeled Allitol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within metabolic pathways is paramount. Stable isotope labeling, particularly with Carbon-13 (13C), has emerged as a powerful tool for tracing the fate of metabolites in biological systems.[1][2] This in-depth technical guide focuses on the biochemical properties and applications of 13C labeled Allitol, a rare sugar alcohol with growing interest in the scientific community.

Allitol, a six-carbon sugar alcohol, exists as D- and L-isomers and is a key intermediate in the "Izumoring" concept, which links D- and L-hexoses.[3] While naturally found in some plants, its low abundance has driven the development of biotechnological production methods.[3] The introduction of a 13C label into the allitol backbone provides a non-radioactive tracer to meticulously track its metabolic journey, offering invaluable insights into cellular metabolism and the impact of xenobiotics.

Synthesis of 13C Labeled Allitol

The production of 13C labeled Allitol can be achieved through enzymatic synthesis, leveraging the same pathways developed for its unlabeled counterpart, but with 13C-enriched substrates. The primary route involves the conversion of 13C labeled D-fructose or D-psicose.

A common enzymatic strategy employs a multi-enzyme system. For instance, D-allitol can be synthesized from D-fructose using a combination of D-psicose 3-epimerase (DPE) and ribitol dehydrogenase (RDH). To ensure the continuous regeneration of the necessary NADH cofactor, formate dehydrogenase (FDH) is often included in the reaction.[4]

To produce uniformly labeled [U-13C]-Allitol, the starting substrate would be [U-13C]-D-fructose. The enzymatic cascade would then proceed as follows:

-

Epimerization: [U-13C]-D-fructose is converted to [U-13C]-D-psicose by D-psicose 3-epimerase.

-

Reduction: [U-13C]-D-psicose is then reduced to [U-13C]-D-allitol by ribitol dehydrogenase, a reaction that requires NADH.

-

Cofactor Regeneration: Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, which is coupled to the reduction of NAD+ to NADH, thus replenishing the cofactor pool for the RDH reaction.

Alternatively, whole-cell biotransformation using engineered microorganisms expressing these enzymes can be employed. By feeding these cells 13C-labeled glucose or fructose, one can achieve efficient production of 13C labeled Allitol.

Biochemical Properties and Metabolism

Stable isotope labeling with 13C does not alter the fundamental biochemical properties of a molecule. Therefore, 13C labeled Allitol is expected to exhibit the same chemical and physical characteristics as its unlabeled form. Its primary metabolic fate of interest is its conversion to D-psicose (D-allulose), a rare sugar with various physiological effects. This reaction is catalyzed by dehydrogenases.

The key advantage of using 13C labeled Allitol is the ability to trace the carbon atoms through metabolic pathways. When cells are incubated with 13C labeled Allitol, the label will be incorporated into its downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these labeled metabolites, providing a detailed picture of Allitol's metabolic flux.

Experimental Protocols for Metabolic Tracing with 13C Labeled Allitol

The use of 13C labeled Allitol in metabolic studies follows a general workflow common to stable isotope tracer experiments.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

-

Media Exchange: Replace the standard culture medium with a medium containing a known concentration of 13C labeled Allitol. The specific concentration and labeling pattern (e.g., uniformly labeled or position-specific) will depend on the experimental goals.

-

Incubation: Culture the cells in the presence of the labeled substrate for a predetermined period. Time-course experiments can be performed to track the dynamics of label incorporation.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, immersing the culture plates in liquid nitrogen. Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

Analytical Methods

-

Mass Spectrometry (MS): LC-MS/MS is a powerful technique for separating and identifying labeled metabolites. The incorporation of 13C results in a predictable mass shift in the metabolite and its fragments, allowing for the determination of the mass isotopologue distribution (MID). This data reveals the extent of label incorporation and can be used to calculate metabolic fluxes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can directly detect the presence and position of 13C atoms in metabolites, providing detailed structural information about the labeling patterns. This can be particularly useful for distinguishing between different metabolic pathways that may produce the same metabolite but with different labeling patterns.

Data Analysis and Interpretation

The analysis of data from 13C tracer experiments involves correcting for the natural abundance of 13C and calculating the fractional contribution of the tracer to different metabolite pools. This information can then be used in metabolic flux analysis (MFA) models to quantify the rates of intracellular reactions.

Quantitative Data Presentation

While specific quantitative data for 13C labeled Allitol is not yet widely available in the literature, the following tables provide a framework for how such data would be presented.

Table 1: Mass Isotopologue Distribution of Allitol and its Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Allitol | 0 | 0 | 0 | 0 | 0 | 0 | 100 |

| D-Psicose | 5 | 10 | 15 | 20 | 25 | 15 | 10 |

| Fructose-6-Phosphate | 20 | 25 | 20 | 15 | 10 | 5 | 5 |

This hypothetical data represents the percentage of each metabolite pool that contains a certain number of 13C atoms after incubation with [U-13C6]-Allitol.

Table 2: Metabolic Fluxes Calculated from 13C Labeling Data

| Reaction | Flux (nmol/10^6 cells/hr) |

| Allitol -> D-Psicose | 15.2 ± 1.8 |

| D-Psicose -> Fructose-6-Phosphate | 8.7 ± 0.9 |

| Fructose-6-Phosphate -> Glycolysis | 5.4 ± 0.6 |

This hypothetical data illustrates how flux rates for key metabolic reactions involving Allitol could be determined.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental designs.

Caption: Enzymatic synthesis and subsequent metabolic tracing of 13C labeled Allitol.

Caption: General experimental workflow for metabolic flux analysis using 13C labeled Allitol.

Conclusion

13C labeled Allitol stands as a promising tool for elucidating the complexities of polyol metabolism. While specific experimental data is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute insightful metabolic tracing studies. The ability to track the fate of Allitol's carbon backbone at the molecular level will undoubtedly contribute to a deeper understanding of its physiological roles and its potential applications in drug development and nutritional science.

References

Allitol-¹³C as a Precursor for Rare Sugar Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare sugars, monosaccharides that are scarce in nature, are of increasing interest in the pharmaceutical and food industries due to their unique physiological functions and potential as low-calorie sweeteners. Allitol, a six-carbon sugar alcohol, occupies a central position in the "Izumoring," a strategic map outlining the enzymatic pathways for the interconversion of all hexoses. This central role makes allitol an ideal precursor for the synthesis of various rare sugars, including D-psicose (D-allulose) and L-psicose. The use of ¹³C-labeled allitol (Allitol-¹³C) as a precursor, coupled with analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a powerful tool for metabolic flux analysis, pathway elucidation, and optimization of rare sugar production. This technical guide provides a comprehensive overview of the synthesis of rare sugars from allitol, with a focus on the use of Allitol-¹³C as a tracer.

Allitol-¹³C: A Tracer for Rare Sugar Synthesis

The primary application of Allitol-¹³C is in metabolic flux analysis to trace the flow of carbon atoms through the intricate network of rare sugar synthesis pathways. By tracking the incorporation of ¹³C from Allitol-¹³C into downstream products, researchers can identify active pathways, quantify reaction rates, and pinpoint metabolic bottlenecks.

Biosynthetic Pathways from Allitol

The "Izumoring" strategy illustrates the central role of allitol in connecting the D- and L-series of hexoses. Allitol serves as a key intermediate in the enzymatic conversion to valuable rare sugars, most notably D-psicose and L-psicose.

Enzymatic Conversion of Allitol to D-Psicose (D-Allulose)

The oxidation of allitol to D-psicose is a critical step in rare sugar synthesis. This conversion is primarily catalyzed by NAD(P)-dependent dehydrogenases.

Figure 1: Enzymatic oxidation of Allitol-¹³C to D-Psicose-¹³C.

Enzymatic Conversion of Allitol to L-Psicose

Allitol also serves as a precursor for the synthesis of L-psicose, a rare sugar with significant potential in the pharmaceutical industry. This conversion is catalyzed by specific oxidoreductases.

Figure 2: Enzymatic conversion of Allitol-¹³C to L-Psicose-¹³C.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and analysis of rare sugars from allitol. The following sections provide methodologies for key experiments.

Whole-Cell Biotransformation of Allitol to D-Psicose

This protocol utilizes recombinant E. coli cells overexpressing an alcohol dehydrogenase (ADH) for the conversion of allitol to D-psicose.[1][2]

1. Strain Cultivation:

-

Culture recombinant E. coli expressing the desired alcohol dehydrogenase in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.

-

Induce protein expression with IPTG when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Continue cultivation at a lower temperature (e.g., 20-25°C) for an appropriate time (e.g., 12-16 hours) to allow for protein expression.

2. Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 6000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 40).

3. Biotransformation Reaction:

-

Prepare the reaction mixture containing:

-

Allitol (e.g., 50 mM)

-

NAD⁺ (e.g., 2 mM)

-

Metal ion activator (e.g., 1 mM Co²⁺, if required by the enzyme)[1]

-

Resuspended cells

-

Reaction buffer (e.g., 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7.0)

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 4 hours).[1]

4. Product Analysis:

-

Terminate the reaction by heating (e.g., 100°C for 10 minutes) to inactivate the enzymes.

-

Centrifuge the mixture to remove cell debris.

-

Analyze the supernatant for the concentration of D-psicose and remaining allitol using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Allitol and D-Psicose

Column: Carbomix Pb-NP column (7.8 mm × 300 mm, 10 μm) or similar carbohydrate analysis column.[1] Mobile Phase: Double-distilled water. Flow Rate: 0.5 mL/min. Column Temperature: 78°C. Detector: Refractive Index (RI) detector.

Purification of D-Psicose

Purification of the synthesized D-psicose from the reaction mixture is essential for downstream applications.

1. Removal of Biomass: Centrifuge the reaction mixture to pellet the cells. 2. Chromatography:

-

Simulated Moving Bed (SMB) chromatography is an effective method for separating D-psicose from other sugars and byproducts on an industrial scale.

-

For laboratory-scale purification, preparative HPLC can be employed. 3. Crystallization:

-

Concentrate the purified D-psicose solution.

-

Induce crystallization by cooling to obtain high-purity D-psicose crystals.

Quantitative Data Presentation

The efficiency of converting allitol to rare sugars varies depending on the biocatalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Enzymatic and Whole-Cell Conversion of Allitol to D-Psicose

| Biocatalyst | Substrate (Allitol) Concentration | Product (D-Psicose) Yield | Reaction Time | Optimal pH | Optimal Temperature (°C) | Reference |

| Bacillus pallidus Y25 (resting cells) | 10% (w/v) | ~98% | - | - | - | |

| Alcohol Dehydrogenase from Gluconobacter frateurii NBRC 3264 | 50 mM | 97% | 4 h | 7.0 | 50 | |

| Alcohol Dehydrogenase from Gluconobacter frateurii NBRC 3264 | 150 mM | 56% | 4 h | 7.0 | 50 | |

| Alcohol Dehydrogenase from Gluconobacter frateurii NBRC 3264 | 250 mM | 38% | 4 h | 7.0 | 50 | |

| Recombinant E. coli (ADH) | 10 g/L | 88% | 5 h | - | 50 | |

| Recombinant E. coli (ADH) | 100 g/L | 52% | 5 h | - | 50 |

Table 2: Whole-Cell Biotransformation for Allitol Production from D-Psicose

| Biocatalyst | Substrate (D-Psicose) Concentration | Product (Allitol) Yield/Concentration | Reaction Time | Optimal pH | Optimal Temperature (°C) | Reference |

| Klebsiella oxytoca G4A4 (resting cells) | 0.25% (w/v) | 87% conversion | 36 h | 8.0 | 37 | |

| Klebsiella oxytoca G4A4 (resting cells) | 0.5% (w/v) | 83% conversion | 36 h | 8.0 | 37 | |

| Klebsiella oxytoca G4A4 (resting cells) | 1% (w/v) | 55% conversion | 36 h | 8.0 | 37 | |

| Recombinant E. coli (RDH & FDH) | 90 g/L | 58.5 g/L | 1 h | - | - | |

| Recombinant E. coli (RDH & FDH) | 2.0% (w/v) | 19.2 mg | 48 h | 7.0 | 30 |

Analytical Characterization of ¹³C-Labeled Sugars

The use of Allitol-¹³C as a precursor necessitates robust analytical methods to confirm the incorporation and position of the ¹³C label in the final rare sugar products.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique for determining the carbon skeleton of a molecule and identifying the positions of ¹³C labels. The chemical shifts of the carbon atoms in allitol and its conversion products are distinct, allowing for unambiguous identification and confirmation of isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized rare sugars and to quantify the extent of ¹³C incorporation. By comparing the mass spectra of labeled and unlabeled compounds, the number of ¹³C atoms per molecule can be determined. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of sugar isotopomers.

Conclusion

Allitol-¹³C serves as a valuable tool for researchers in the field of rare sugar synthesis. Its central role in the Izumoring pathways makes it an ideal precursor for tracing metabolic fluxes and optimizing the production of high-value rare sugars. While detailed protocols for the synthesis of Allitol-¹³C are not widely published, the methodologies for the enzymatic and whole-cell conversion of allitol to other rare sugars are well-established. By combining these biotransformation techniques with advanced analytical methods like NMR and MS, researchers can gain deep insights into the metabolic engineering of rare sugar production, paving the way for their broader application in the pharmaceutical and food industries. This guide provides a foundational framework for utilizing allitol as a precursor in rare sugar synthesis, with a special emphasis on the potential of its ¹³C-labeled form to unravel complex metabolic pathways.

References

- 1. Frontiers | D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]

- 2. D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Probing Allitol Metabolism: A Technical Guide to 13C-Labeled Tracer Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitol, a rare six-carbon sugar alcohol, holds significant interest in the food and pharmaceutical industries due to its potential as a low-calorie sweetener and its role as a precursor in the synthesis of other rare sugars.[1] Understanding the metabolic fate of allitol is crucial for evaluating its physiological effects, optimizing its biotechnological production, and exploring its therapeutic applications. Stable isotope tracing with Allitol-13C, coupled with metabolic flux analysis (MFA), offers a powerful methodology to quantitatively delineate its metabolic pathways. This technical guide provides a comprehensive overview of the core metabolic pathways involving allitol and presents a detailed framework for conducting 13C-labeled allitol tracer studies.

Core Metabolic Pathways of Allitol

Allitol is primarily synthesized from its keto-sugar precursor, D-psicose, through the action of NAD(P)H-dependent reductases. A key enzyme in this conversion is Ribitol Dehydrogenase (RDH) , which catalyzes the reduction of D-psicose to allitol.[1][2] Conversely, allitol can be oxidized back to D-psicose (also known as D-allulose), a reaction catalyzed by NAD(P)+-dependent alcohol dehydrogenases.[2]

The production of allitol can be achieved through whole-cell biotransformation, often in engineered microorganisms like Escherichia coli.[3] These systems can be designed to convert more common sugars, such as D-fructose, into allitol. This is typically accomplished by expressing a multi-enzyme cascade, for example, using a D-psicose-3-epimerase (DPE) to convert D-fructose to D-psicose, followed by an RDH to produce allitol. To sustain the catalytic cycle, a cofactor regeneration system, such as formate dehydrogenase (FDH), is often included to replenish the required NAD(P)H.

The metabolic network surrounding allitol is interconnected with central carbon metabolism, as its precursors and downstream products can enter glycolysis and the pentose phosphate pathway. The precise flux through these interconnected pathways can be elucidated using 13C-MFA with this compound as the tracer.

Quantitative Data from a Hypothetical this compound Tracer Experiment

The following table summarizes hypothetical quantitative data from a steady-state 13C labeling experiment where a cell culture is fed with uniformly labeled [U-13C6]Allitol. The mass isotopomer distributions (MIDs) of key metabolites are determined by Gas Chromatography-Mass Spectrometry (GC-MS). The notation M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. This data allows for the calculation of metabolic fluxes through the connected pathways.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Allitol | 0.02 | 0.01 | 0.01 | 0.01 | 0.05 | 0.10 | 0.80 |

| D-Psicose | 0.15 | 0.05 | 0.05 | 0.10 | 0.15 | 0.20 | 0.30 |

| D-Fructose | 0.40 | 0.15 | 0.10 | 0.15 | 0.10 | 0.05 | 0.05 |

| Glucose-6-Phosphate | 0.55 | 0.20 | 0.10 | 0.10 | 0.03 | 0.01 | 0.01 |

| Fructose-6-Phosphate | 0.50 | 0.22 | 0.11 | 0.12 | 0.03 | 0.01 | 0.01 |

| Ribose-5-Phosphate | 0.65 | 0.25 | 0.05 | 0.03 | 0.01 | 0.01 | N/A |

| Alanine (from Pyruvate) | 0.75 | 0.15 | 0.08 | 0.02 | N/A | N/A | N/A |

| Aspartate (from Oxaloacetate) | 0.70 | 0.18 | 0.09 | 0.02 | 0.01 | N/A | N/A |

Experimental Protocols for this compound Metabolic Flux Analysis

A detailed protocol for a typical 13C-MFA experiment using this compound is provided below. This protocol is adapted from established methodologies for stable isotope tracing.

Cell Culture and Labeling

-

Cell Line and Media: Select the appropriate cell line (e.g., E. coli, CHO cells) and culture in a chemically defined medium where the primary carbon source can be replaced with [U-13C6]Allitol.

-

Adaptation: Sub-culture cells for a sufficient number of generations in the labeling medium to ensure metabolic and isotopic steady-state.

-

Tracer Experiment: Inoculate the experimental cultures at a low cell density and grow them on the medium containing [U-13C6]Allitol until they reach the desired growth phase (typically mid-exponential phase).

Cell Quenching and Metabolite Extraction

-

Rapid Quenching: To halt metabolic activity, rapidly quench the cell culture. For suspension cultures, this can be done by spraying the cell suspension into a quenching solution of 60% methanol chilled to -70°C. For adherent cells, aspirate the medium and immediately add a cold quenching solution.

-

Cell Lysis and Extraction: Centrifuge the quenched cell suspension to pellet the cells. Extract the intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is then dried under vacuum.

Derivatization and GC-MS Analysis

-

Derivatization: To increase the volatility and thermal stability of the metabolites for GC-MS analysis, derivatize the dried extracts. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates TBDMS derivatives.

-

GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Correction: Correct the raw GC-MS data for the natural abundance of isotopes to obtain the fractional labeling of each metabolite.

-

Metabolic Modeling: Use a computational model of the cell's metabolic network that includes the relevant pathways connected to allitol metabolism.

-

Flux Estimation: Employ software (e.g., FiatFlux, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.

Conclusion

This technical guide outlines the metabolic pathways of allitol and provides a robust framework for investigating these pathways using this compound as a tracer. By applying the principles of 13C-Metabolic Flux Analysis, researchers can gain a quantitative understanding of how allitol is metabolized within a biological system. This knowledge is invaluable for applications in metabolic engineering, drug development, and nutritional science, enabling the optimization of allitol production and the elucidation of its physiological roles. The provided protocols and data serve as a foundation for designing and interpreting future studies on allitol metabolism.

References

Preliminary Studies on Allitol-13C in Microbiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the use of Allitol-13C in microbiological research for metabolic flux analysis or stable isotope probing are not publicly available. This guide, therefore, presents a comprehensive overview of known allitol metabolism in microorganisms and proposes a detailed, hypothetical experimental framework for utilizing this compound. The experimental protocols, quantitative data, and specific pathway dynamics are based on established methodologies in stable isotope probing and known analogous metabolic pathways.

Introduction to Allitol and Stable Isotope Probing

Allitol is a rare, six-carbon sugar alcohol (polyol) that holds potential as a low-calorie sweetener and has been studied for its physiological effects.[1] In microbiology, the metabolism of polyols like allitol is a key area of research for understanding microbial physiology, identifying novel enzymatic functions, and for biotechnological production of valuable compounds.[2][3][4][5]

Stable isotope probing (SIP) is a powerful technique used to trace the metabolic fate of a labeled substrate, such as this compound, through a microbial community or a pure culture. By introducing a substrate enriched with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the isotope into cellular components like biomass, proteins, and metabolites. This allows for the elucidation of metabolic pathways, the identification of active microorganisms in a community, and the quantification of metabolic fluxes.

This compound is a commercially available isotopically labeled version of allitol, designed for use in such metabolic studies. This guide will explore the known metabolic pathways of allitol and propose how this compound could be used in a research context.

Known Allitol Metabolic Pathways in Microorganisms

While allitol is not as commonly metabolized as other polyols like sorbitol or mannitol, some microorganisms possess the enzymatic machinery to utilize it. The initial step in allitol catabolism is its oxidation to a ketose, typically D-psicose or L-fructose.

A key enzyme in this process is ribitol dehydrogenase (RDH) , which, despite its name, can exhibit activity on other polyols, including allitol. For instance, in some bacteria, allitol is oxidized to D-psicose. Subsequently, D-psicose can be further metabolized. For example, D-psicose 3-epimerase can convert D-psicose to D-fructose, a central glycolytic intermediate.

In genetically engineered strains of Escherichia coli, allitol has been produced from D-fructose through the combined action of D-psicose 3-epimerase (DPE), and ribitol dehydrogenase (RDH). The reverse of this pathway provides a likely route for allitol catabolism.

The following diagram illustrates a known microbial pathway for the conversion of D-fructose to allitol, which can be reversed for allitol catabolism.

Proposed Experimental Protocol: Stable Isotope Probing with this compound

This section outlines a hypothetical experimental protocol for tracing the metabolic fate of this compound in a pure culture of a microorganism capable of its catabolism, such as a wild-type strain of Klebsiella aerogenes or a genetically modified E. coli.

Objective

To elucidate the catabolic pathway of allitol and quantify its contribution to central carbon metabolism and biomass production using this compound.

Materials

-

Microorganism: Klebsiella aerogenes or a suitable engineered strain.

-

Growth Medium: Minimal medium with a defined carbon source.

-

Labeled Substrate: Uniformly labeled Allitol-¹³C ([U-¹³C]-Allitol).

-

Unlabeled Substrate: Allitol.

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

The proposed workflow is depicted in the following diagram:

Detailed Methodologies

-

Microbial Culture Preparation:

-

Prepare a minimal salt medium (e.g., M9 medium) to ensure allitol is the primary carbon source.

-

Inoculate the medium with a starter culture of the selected microorganism.

-

For some organisms, a pre-adaptation phase on unlabeled allitol may be necessary to induce the relevant catabolic enzymes.

-

-

Labeling Experiment:

-

In the exponential growth phase, introduce [U-¹³C]-Allitol to the culture at a defined concentration (e.g., 2 g/L).

-

Incubate under controlled conditions (temperature, shaking, pH).

-

Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8 hours) to monitor substrate uptake and label incorporation.

-

-

Sample Processing:

-

Quenching: Immediately stop metabolic activity by rapidly cooling the sample (e.g., in a dry ice/ethanol bath).

-

Separation: Centrifuge to separate the cell pellet (biomass) from the supernatant (extracellular metabolites).

-

Extraction: Extract intracellular metabolites from the cell pellet using a suitable solvent (e.g., cold methanol/chloroform).

-

Biomass Hydrolysis: Hydrolyze a portion of the biomass to release constituent monomers (e.g., amino acids) for isotopic analysis.

-

-

Analytical Procedures:

-

HPLC: Analyze the supernatant to quantify the consumption of this compound and the secretion of any metabolic byproducts.

-

LC-MS/MS: Analyze intracellular and extracellular extracts to identify and quantify ¹³C-labeled metabolites (e.g., intermediates of glycolysis and the TCA cycle).

-

GC-MS: Analyze derivatized amino acids from the hydrolyzed biomass to determine the extent of ¹³C incorporation into proteins, which reflects the contribution of allitol to biomass synthesis.

-

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed this compound SIP experiment.

Table 1: Substrate Consumption and Biomass Production

| Time (hours) | [U-¹³C]-Allitol Concentration (g/L) | Optical Density (OD₆₀₀) |

| 0 | 2.00 | 0.10 |

| 1 | 1.85 | 0.15 |

| 2 | 1.60 | 0.25 |

| 4 | 1.10 | 0.50 |

| 8 | 0.30 | 1.05 |

Table 2: ¹³C-Labeling in Key Intracellular Metabolites (at 4 hours)

| Metabolite | Average ¹³C Enrichment (%) |

| D-Fructose-6-Phosphate | 95 |

| Pyruvate | 92 |

| Citrate | 85 |

| Succinate | 83 |

| α-Ketoglutarate | 86 |

Table 3: ¹³C-Enrichment in Proteinogenic Amino Acids (at 8 hours)

| Amino Acid | Biosynthetic Precursor | Average ¹³C Enrichment (%) |

| Alanine | Pyruvate | 91 |

| Aspartate | Oxaloacetate | 84 |

| Glutamate | α-Ketoglutarate | 85 |

| Serine | 3-Phosphoglycerate | 93 |

| Phenylalanine | Phosphoenolpyruvate + Erythrose-4-P | 88 |

Conclusion

While direct experimental data on the use of this compound in microbiology is currently lacking in published literature, this guide provides a robust framework for its application. By employing stable isotope probing with this compound, researchers can gain significant insights into the microbial metabolism of this rare polyol. The proposed methodologies and expected data offer a clear path for investigating novel catabolic pathways, quantifying metabolic fluxes, and understanding the physiological role of allitol in microbial ecosystems. Such studies would be invaluable for applications in biotechnology, food science, and metabolic engineering.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A review of polyols - biotechnological production, food applications, regulation, labeling and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Utilizing Allitol-13C for Metabolic Flux Analysis in Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Allitol-¹³C, a novel tracer for investigating the pentose phosphate pathway (PPP) and related metabolic routes.

Allitol, a six-carbon sugar alcohol, can be metabolized into intermediates of the pentose phosphate pathway. By using a ¹³C-labeled version of allitol, researchers can trace its entry and conversion within the central carbon metabolism, offering unique insights into the activity of the PPP, which is crucial for nucleotide synthesis, and the production of reductive power in the form of NADPH. These insights are invaluable for understanding disease states like cancer and for the development of novel therapeutics.

Principle of Allitol-¹³C Metabolic Flux Analysis

When cells are cultured in the presence of Allitol-¹³C, the labeled carbon atoms are incorporated into downstream metabolites. The specific labeling patterns of these metabolites, such as pentose phosphates, glycolytic intermediates, and amino acids derived from the TCA cycle, can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing these mass isotopomer distributions, the relative and absolute fluxes through various metabolic pathways can be determined.

The choice of a specific ¹³C labeling pattern on the allitol molecule (e.g., uniformly labeled [U-¹³C]Allitol or positionally labeled Allitol) will influence the interpretability of the results for specific pathways. For the purpose of these notes, we will focus on the application of [U-¹³C₆]Allitol.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using Allitol-¹³C involves several key stages, from experimental design to data analysis.

Caption: General workflow for metabolic flux analysis using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Custom culture medium lacking the unlabeled carbon source to be replaced by Allitol-¹³C

-

Sterile [U-¹³C₆]Allitol

-

6-well cell culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in complete medium at 37°C in a humidified incubator with 5% CO₂.

-

Preparation of Labeling Medium: Prepare the Allitol-¹³C labeling medium by supplementing the custom base medium with dialyzed FBS, Penicillin-Streptomycin, and the desired concentration of [U-¹³C₆]Allitol (typically in the range of 5-25 mM).

-

Initiation of Labeling: Once cells reach the target confluency, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed Allitol-¹³C labeling medium.

-

Incubation: Return the plates to the incubator and incubate for a time sufficient to reach isotopic steady state. This time should be determined empirically for each cell line and experimental condition but is often between 8 and 24 hours.

Protocol 2: Metabolite Extraction

This protocol describes a rapid quenching and extraction method to preserve the in vivo metabolic state.

Materials:

-

-80°C Methanol

-

Ice-cold water

-

Liquid nitrogen

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

Procedure:

-

Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium. Place the plate on a bed of dry ice or in a container of liquid nitrogen to rapidly quench metabolism.

-

Extraction: Add 1 mL of -80°C 80% methanol to each well. Scrape the cells from the plate surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis for Mass Isotopomer Distribution

This protocol provides a general framework for the analysis of metabolite labeling patterns using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Analytical column suitable for polar metabolites (e.g., HILIC column)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of the initial mobile phase composition (e.g., 95% Mobile Phase B).

-

Chromatographic Separation: Inject the reconstituted sample onto the LC system. Separate the metabolites using a gradient elution. For a HILIC column, a typical gradient might be from 95% Mobile Phase B to 50% Mobile Phase B over 15 minutes.

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all mass isotopologues of the targeted metabolites. The mass resolution should be high enough to distinguish between different isotopologues.

-

Data Acquisition: Acquire data for the mass-to-charge ratio (m/z) of the metabolites of interest, including all of their potential ¹³C-labeled forms. For example, for a 5-carbon pentose phosphate, you would look for the M+0, M+1, M+2, M+3, M+4, and M+5 isotopologues.

-

Data Processing: Integrate the peak areas for each mass isotopologue of the target metabolites. Correct for the natural abundance of ¹³C to determine the fractional enrichment of the tracer in each metabolite.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Pentose Phosphate Pathway Intermediates

| Metabolite | Condition A (M+n) | Condition B (M+n) |

| Ribose-5-phosphate | ||

| M+0 | 0.10 | 0.25 |

| M+1 | 0.15 | 0.20 |

| M+2 | 0.20 | 0.20 |

| M+3 | 0.25 | 0.15 |

| M+4 | 0.20 | 0.10 |

| M+5 | 0.10 | 0.10 |

| Sedoheptulose-7-phosphate | ||

| M+0 | 0.05 | 0.15 |

| M+1 | 0.10 | 0.15 |

| M+2 | 0.15 | 0.20 |

| M+3 | 0.20 | 0.20 |

| M+4 | 0.20 | 0.15 |

| M+5 | 0.15 | 0.10 |

| M+6 | 0.10 | 0.05 |

| M+7 | 0.05 | 0.00 |

Table 2: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates

| Metabolite | Condition A (M+n) | Condition B (M+n) |

| Pyruvate | ||

| M+0 | 0.30 | 0.50 |

| M+1 | 0.40 | 0.30 |

| M+2 | 0.20 | 0.15 |

| M+3 | 0.10 | 0.05 |

| Citrate | ||

| M+0 | 0.20 | 0.40 |

| M+1 | 0.25 | 0.25 |

| M+2 | 0.30 | 0.20 |

| M+3 | 0.15 | 0.10 |

| M+4 | 0.10 | 0.05 |

Metabolic Pathway Visualization

The following diagram illustrates the entry of Allitol-¹³C into the central carbon metabolism and the key pathways that can be traced.

Caption: Entry of this compound into the Pentose Phosphate Pathway.

Conclusion

The use of Allitol-¹³C as a metabolic tracer offers a promising approach to investigate the dynamics of the pentose phosphate pathway and its connections to other central metabolic routes. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute metabolic flux analysis experiments. By carefully considering the experimental design, sample preparation, and analytical methods, valuable insights into cellular metabolism can be obtained, which can significantly contribute to our understanding of health and disease, and aid in the development of new therapeutic strategies.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

Application Notes & Protocols: Allitol-13C Tracer Studies in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. Isotope tracer studies, particularly using Carbon-13 (¹³C), are powerful tools to delineate the metabolic fate of nutrients and quantify fluxes through various metabolic pathways.[1][2][3] While glucose and glutamine are the most commonly used ¹³C-labeled tracers in cancer metabolism research, there is growing interest in understanding the roles of other nutrients, including polyols.[4][5]

Allitol, a rare sugar alcohol, has potential applications in the food and pharmaceutical industries. Its metabolic fate in cancer cells is largely unexplored. This document provides a detailed, albeit theoretical, framework for conducting Allitol-¹³C tracer studies in cancer cell lines. The protocols and methodologies are based on established principles of ¹³C-Metabolic Flux Analysis (MFA).

Hypothetical Metabolic Pathways of Allitol in Cancer Cells

Based on known metabolic pathways of similar polyols like ribitol and xylitol, we can hypothesize several potential routes for allitol metabolism in cancer cells. These include:

-

Conversion to Fructose or Sorbitol: Allitol could be metabolized through the polyol pathway, which is known to be active in some cancers and links glucose metabolism to fructose production. Enzymes such as sorbitol dehydrogenase could potentially act on allitol.

-

Entry into the Pentose Phosphate Pathway (PPP): Similar to other pentitols, allitol might be converted to a pentose phosphate and enter the PPP, a critical pathway for nucleotide synthesis and redox balance in cancer cells.

-

Anaplerotic Contribution to the TCA Cycle: Allitol-derived carbons might replenish intermediates of the Tricarboxylic Acid (TCA) cycle, supporting biosynthesis and energy production.

The following diagram illustrates a hypothetical metabolic network for Allitol-¹³C tracing.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is adapted from established methods for ¹³C tracer studies in mammalian cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Standard culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Custom medium lacking glucose and other carbon sources of interest

-

U-¹³C₆-Allitol (uniformly labeled Allitol)

-

6-well or 12-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed cancer cells in culture plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

-

Media Preparation: Prepare the labeling medium by supplementing the custom basal medium with dFBS, necessary amino acids, and U-¹³C₆-Allitol at a final concentration to be optimized (e.g., 5-10 mM).

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine the time to reach isotopic steady state.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

-

Incubate at -80°C for at least 15 minutes to quench metabolism and lyse the cells.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

-

Metabolite Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the mass isotopomer distribution of metabolites.

Materials:

-

Metabolite extracts

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

GC-MS instrument

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization:

-

Add methoxyamine hydrochloride in pyridine to the dried extracts and incubate to protect carbonyl groups.

-

Add MSTFA and incubate to silylate hydroxyl and amine groups, increasing metabolite volatility.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the metabolites on a suitable GC column.

-

Analyze the eluting metabolites by mass spectrometry to determine the mass isotopomer distribution for each metabolite of interest.

-

Data Presentation and Analysis

The primary data from a ¹³C tracer study is the mass isotopomer distribution (MID) for various metabolites. This data can be presented in tables for clear comparison.

Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites after U-¹³C₆-Allitol Labeling

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Control (Unlabeled) | |||||||

| Fructose | 99.1 | 0.8 | 0.1 | 0.0 | 0.0 | 0.0 | 0.0 |

| Ribose-5-Phosphate | 99.2 | 0.7 | 0.1 | 0.0 | 0.0 | 0.0 | |

| Citrate | 98.9 | 1.0 | 0.1 | 0.0 | 0.0 | 0.0 | 0.0 |

| U-¹³C₆-Allitol Labeled | |||||||

| Fructose | 20.5 | 5.2 | 8.3 | 15.1 | 20.4 | 30.5 | |

| Ribose-5-Phosphate | 45.3 | 10.1 | 12.5 | 15.8 | 16.3 | ||

| Citrate | 60.1 | 15.2 | 10.5 | 8.1 | 4.3 | 1.8 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Metabolic Flux Analysis (MFA)

The measured MIDs, along with other metabolic rates (e.g., nutrient uptake, product secretion), are used in computational models to estimate intracellular metabolic fluxes. This analysis provides quantitative rates for each reaction in the metabolic network.

Experimental Workflow Visualization

The overall workflow for an Allitol-¹³C tracer study is depicted below.

Conclusion

While direct experimental data on Allitol-¹³C tracer studies in cancer cells is not yet available, the established methodologies of ¹³C-MFA provide a robust framework for such investigations. These studies have the potential to uncover novel metabolic pathways and dependencies in cancer cells, which could inform the development of new therapeutic strategies. The protocols and hypothetical data presented here serve as a guide for researchers venturing into this unexplored area of cancer metabolism.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Review of metabolic pathways activated in cancer cells as determined through isotopic labeling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Allitol-13C Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction to Allitol-13C Labeling

Stable isotope tracing with 13C-labeled substrates is a powerful technique for dissecting metabolic pathways and quantifying metabolic fluxes within cells.[1][2][3] Allitol, a rare six-carbon sugar alcohol, has potential applications in the food and pharmaceutical industries.[4] this compound is a stable isotope-labeled version of allitol that can be used as a tracer to investigate the metabolism of polyols and their contribution to central carbon metabolism. By providing cells with this compound and tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[1]

The metabolism of allitol in mammalian cells is not well-characterized, but it is hypothesized to enter pathways related to other polyols like sorbitol. The polyol pathway, which converts glucose to fructose via sorbitol, is particularly relevant in conditions like diabetes. This compound could therefore be a valuable tool for studying the activity of this and related pathways.

Principle of this compound Labeling

The fundamental principle of this compound labeling involves substituting the naturally abundant ¹²C isotope with ¹³C in the allitol molecule. When cells in culture are incubated with this compound, they may take up and metabolize it using their endogenous enzymes. The ¹³C atoms are retained in the carbon backbone of any resulting metabolites. These labeled metabolites can then be detected and quantified using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the tracing of the metabolic fate of allitol.

Potential Applications in Research and Drug Development

-

Elucidating Novel Metabolic Pathways: Tracing the fate of this compound can help identify and characterize the enzymes and pathways involved in polyol metabolism in mammalian cells.

-

Understanding Disease Metabolism: This technique can be applied to study metabolic alterations in diseases where polyol metabolism is implicated, such as diabetic complications.

-

Drug Discovery and Development: this compound can be used to investigate how candidate drugs affect polyol metabolism and related pathways.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound.

Caption: A generalized workflow for this compound labeling experiments.

Hypothesized Metabolic Pathway for Allitol

The following diagram depicts a hypothesized metabolic pathway for allitol, based on its structural similarity to sorbitol and its potential interaction with the polyol pathway.

Caption: A diagram of the hypothesized metabolism of Allitol via the polyol pathway.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Cell line of interest (e.g., HEK293, HepG2)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Custom labeling medium: Glucose-free and polyol-free medium supplemented with this compound

-

This compound

-

6-well cell culture plates

Procedure:

-

Cell Seeding:

-

Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of metabolite extraction. Allow cells to attach and grow overnight.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing the glucose-free and polyol-free basal medium with the desired concentration of this compound (e.g., 10 mM).

-

Add 10% dialyzed FBS and 1% Penicillin-Streptomycin.

-

Warm the labeling medium to 37°C before use.

-

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to each well.

-

-

Incubation:

-

Return the plates to the incubator and incubate for the desired labeling period. The time will depend on the expected rate of allitol metabolism and the pathways of interest. A time-course experiment (e.g., 0, 1, 4, 12, 24 hours) is recommended to determine the optimal labeling time.

-

Protocol 2: Metabolite Extraction

Materials:

-

Ice-cold PBS

-

Dry ice

-

Extraction solvent: 80% methanol (v/v) in water, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching Metabolism:

-

To rapidly halt enzymatic activity, place the culture plate on dry ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular this compound. Aspirate the wash solution completely.

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Use a cell scraper to scrape the cells into the methanol.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously.

-

Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

-

-

Sample Clarification:

-

Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Store the extracts at -80°C until analysis.

-

Data Presentation

Quantitative data from this compound labeling experiments should be summarized in tables to facilitate comparison between different experimental conditions. The following are examples of how to present such data.

Table 1: Experimental Parameters

| Parameter | Value |

| Cell Line | HEK293 |

| Seeding Density | 0.5 x 10⁶ cells/well |

| Labeling Medium | DMEM (Glucose-free) + 10% dFBS |

| Tracer | [U-¹³C₆]Allitol |

| Tracer Concentration | 10 mM |

| Labeling Duration | 24 hours |

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Control Condition | |||||||

| Fructose | 95.2 | 3.1 | 1.0 | 0.5 | 0.1 | 0.05 | 0.05 |

| Glucose-6-Phosphate | 96.0 | 2.5 | 0.8 | 0.5 | 0.1 | 0.05 | 0.05 |

| Citrate | 94.8 | 3.5 | 1.2 | 0.3 | 0.1 | 0.05 | 0.05 |

| Treated Condition | |||||||

| Fructose | 45.3 | 5.2 | 8.1 | 10.3 | 12.5 | 15.1 | 3.5 |

| Glucose-6-Phosphate | 50.1 | 6.8 | 9.2 | 11.5 | 10.8 | 9.5 | 2.1 |

| Citrate | 65.4 | 10.2 | 12.3 | 6.4 | 3.2 | 1.5 | 1.0 |